S-Methyl-N,N-diethylthiocarbamate Sulfoxide chemical structure and properties
S-Methyl-N,N-diethylthiocarbamate Sulfoxide chemical structure and properties
This technical guide provides an in-depth analysis of S-Methyl-N,N-diethylthiocarbamate Sulfoxide (DETC-MeSO) , a potent carbamoylating agent and the bioactive metabolite responsible for the therapeutic efficacy of Disulfiram (Antabuse) in alcohol aversion therapy.
[1][2][3]
Executive Summary
S-Methyl-N,N-diethylthiocarbamate Sulfoxide (DETC-MeSO) is a reactive organosulfur intermediate (CAS: 140703-15-7) derived from the bioactivation of thiocarbamate precursors.[1][2][3][4] It functions as a suicide substrate inhibitor of Aldehyde Dehydrogenase (ALDH) , specifically the mitochondrial isoform (ALDH2). Its pharmacological significance lies in its ability to covalently modify the active site cysteine of ALDH, causing an accumulation of acetaldehyde—the physiological basis of the disulfiram-ethanol reaction (DER).
Unlike its parent compounds, DETC-MeSO possesses a unique thiocarbamate sulfoxide moiety (
Chemical Structure & Physiochemical Properties[5]
Structural Identity
DETC-MeSO is often confused with its dithiocarbamate analogs. It is critical to distinguish the monothio (thiocarbamate) structure from the dithio variants.
| Property | Specification |
| IUPAC Name | S-Methyl N,N-diethylcarbamothioate S-oxide |
| Common Abbreviations | DETC-MeSO, MeDTC Sulfoxide |
| CAS Number | 140703-15-7 |
| Molecular Formula | |
| Molecular Weight | 163.24 g/mol |
| Core Moiety | Thiocarbamate Sulfoxide ( |
| Stereochemistry | The sulfur atom is chiral (pyramidal geometry), resulting in enantiomers ( |
Electronic Properties & Reactivity
The sulfoxide oxygen exerts a strong electron-withdrawing effect on the sulfur, which in turn activates the adjacent carbonyl group.
-
Electrophilicity: The carbonyl carbon is highly susceptible to nucleophilic attack.
-
Leaving Group Potential: The methanesulfenic acid (
) group is a viable leaving group, allowing the moiety to transfer to the enzyme. -
Stability: DETC-MeSO is moderately stable in neutral aqueous buffer (
hours) but degrades rapidly in the presence of thiols or at extreme pH.
Bioactivation & Synthesis Pathways
DETC-MeSO is not administered directly; it is generated in vivo via a multi-step metabolic pathway starting from Disulfiram or in vitro via chemical oxidation.
Metabolic Pathway (Graphviz)
The conversion of Disulfiram to DETC-MeSO involves reduction, methylation, desulfuration, and final oxidation by Cytochrome P450 isozymes (primarily CYP2E1).
Figure 1: Bioactivation pathway of Disulfiram yielding the active metabolite DETC-MeSO.
Chemical Synthesis Protocol
For research purposes, DETC-MeSO must be synthesized from S-methyl-N,N-diethylthiocarbamate (DETC-Me).
Reagents:
-
Precursor: S-Methyl-N,N-diethylthiocarbamate (DETC-Me)[1][2][6]
-
Oxidant: m-Chloroperoxybenzoic acid (mCPBA)
-
Solvent: Dichloromethane (DCM) anhydrous
Protocol:
-
Dissolution: Dissolve 10 mmol of DETC-Me in 50 mL of anhydrous DCM under
atmosphere. Cool to 0°C. -
Oxidation: Add 1.0 equivalent of mCPBA (dissolved in DCM) dropwise over 20 minutes. Note: Excess mCPBA will lead to the sulfone (
), which is kinetically distinct. -
Quenching: Stir for 1 hour at 0°C. Quench with saturated
solution to neutralize benzoic acid byproduct. -
Extraction: Wash the organic layer with water and brine. Dry over
. -
Purification: Concentrate in vacuo. Purify via flash chromatography (Silica gel; Ethyl Acetate/Hexane gradient). DETC-MeSO is typically a viscous, pale yellow oil.
Mechanism of Action: ALDH Inhibition[4][6][8]
The primary target of DETC-MeSO is the mitochondrial Aldehyde Dehydrogenase (ALDH2). The inhibition mechanism is irreversible carbamoylation .
The Cysteine Trap
The ALDH2 active site contains a highly nucleophilic Cysteine residue (Cys302).
-
Docking: DETC-MeSO enters the hydrophobic active site tunnel.
-
Nucleophilic Attack: The thiolate of Cys302 attacks the carbonyl carbon of DETC-MeSO.
-
Collapse: The tetrahedral intermediate collapses, expelling the methanesulfenic acid (MeSOH) leaving group.
-
Result: The enzyme is now covalently modified as S-diethylcarbamoyl-ALDH . This bulky adduct sterically occludes the active site and prevents the oxidation of acetaldehyde.
Comparison: Sulfoxide vs. Sulfone
While the sulfone (
-
Stability/Diffusion: The sulfone is highly reactive and often depleted by cellular glutathione (GSH) before reaching the mitochondria. The sulfoxide is sufficiently stable to traverse the cytoplasm and enter the mitochondria.[7]
-
Selectivity: The sulfoxide shows higher specificity for the low-
ALDH isozyme.
Experimental Protocols for Activity Assessment
In Vitro ALDH Inhibition Assay
To quantify the potency (
Materials:
-
Recombinant human ALDH2 or Rat Liver Mitochondria (solubilized).
-
Substrate: Propionaldehyde (preferred over acetaldehyde for stability).
-
Cofactor:
(1 mM). -
Buffer: 50 mM Sodium Pyrophosphate, pH 9.0 (Standard activity buffer).
Workflow:
-
Pre-incubation: Incubate ALDH enzyme with varying concentrations of DETC-MeSO (0.1
– 10 ) for 10 minutes at 25°C. Crucial: Do not add substrate yet. -
Initiation: Add
followed by Propionaldehyde (5 mM). -
Measurement: Monitor the formation of NADH by absorbance at 340 nm for 3–5 minutes.
-
Control: Run a parallel vehicle control (DMSO < 0.1%).
-
Calculation: Plot % Activity remaining vs. log[Inhibitor].
Data Interpretation:
-
Irreversibility Check: Dilute the inhibited enzyme mixture 100-fold. If activity does not recover, inhibition is irreversible (covalent).
-
GSH Protection: Pre-incubate DETC-MeSO with Glutathione (GSH). If inhibition is abolished, it confirms the electrophilic nature of the sulfoxide.
References
-
Hart, B. W., & Faiman, M. D. (1993). Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide.[8] Biochemical Pharmacology, 46(12), 2285-2290.[8] Link
-
Mays, D. C., et al. (1996). S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram.[9][10] Alcoholism: Clinical and Experimental Research, 20(6), 1071-1077. Link
-
MedChemExpress. S-Methyl-N,N-diethylthiolcarbamate (DETC-Me) Product Monograph. Link
-
Santa Cruz Biotechnology. S-Methyl-N,N-diethylthiocarbamate Sulfoxide (CAS 140703-15-7). Link
-
US Biological. S-Methyl-N,N-diethylthiocarbamate Sulfone CAS 155514-79-7. Link
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- 2. Sci-Hub. Bioactivation of S-methyl N,N-Diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide / Biochemical Pharmacology, 1993 [sci-hub.jp]
- 3. Mode of action of S-methyl-N, N-diethylthiocarbamate sulfoxide (DETC-MeSO) as a novel therapy for stroke in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Diethyl sulfoxide - Wikipedia [en.wikipedia.org]
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- 8. S-methyl N,N-diethylthiocarbamate sulfone, a potential metabolite of disulfiram and potent inhibitor of low Km mitochondrial aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
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